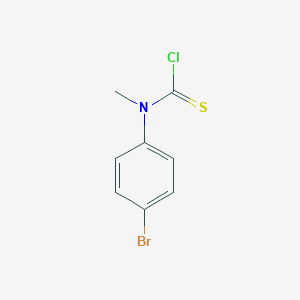

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-N-methylcarbamothioyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNS/c1-11(8(10)12)7-4-2-6(9)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWSHFJSEBRLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)Br)C(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373742 | |

| Record name | N-(4-bromophenyl)-N-methylcarbamothioyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10219-03-1 | |

| Record name | N-(4-bromophenyl)-N-methylcarbamothioyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10219-03-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride

This guide provides a comprehensive technical overview of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride, a specialized reagent for researchers, scientists, and professionals in drug development and synthetic organic chemistry. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights into its use.

Core Compound Identification

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride is a disubstituted thiocarbamoyl chloride. The presence of the electrophilic thiocarbonyl group attached to a nitrogen atom, which is in turn substituted with a methyl group and a 4-bromophenyl group, makes it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 10219-03-1 | [1][2] |

| Molecular Formula | C8H7BrClNS | [1][2] |

| Molecular Weight | 264.57 g/mol | [1][2] |

| IUPAC Name | N-(4-bromophenyl)-N-methylcarbamothioyl chloride | N/A |

| Synonyms | N-(4-BROMOPHENYL)-N-METHYLTHIOCARBAMOYL CHLORIDE | [1] |

Synthesis and Mechanistic Considerations

The primary route for the synthesis of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride involves the reaction of N-methyl-4-bromoaniline with thiophosgene (CSCl₂). This reaction is a classic example of nucleophilic substitution at the thiocarbonyl carbon of thiophosgene.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the secondary amine (N-methyl-4-bromoaniline) on the highly electrophilic carbon atom of thiophosgene. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the stable N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride product. A base is typically added to neutralize the hydrochloric acid byproduct.

Caption: Synthesis workflow for N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride.

Detailed Synthesis Protocol

This protocol is based on established methods for the synthesis of related thiocarbamoyl chlorides.[3]

Materials:

-

N-methyl-4-bromoaniline

-

Thiophosgene

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Standard laboratory glassware and stirring equipment

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a fume hood, dissolve N-methyl-4-bromoaniline (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a tertiary amine base (1.1 equivalents) to the solution and stir.

-

Thiophosgene Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of thiophosgene (1.0 equivalent) in the same anhydrous solvent to the stirred mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride.

Chemical Reactivity and Applications

The reactivity of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride is dominated by the electrophilicity of the thiocarbonyl carbon. This makes it a valuable reagent for the introduction of the N-(4-bromophenyl)-N-methylthiocarbamoyl moiety into various molecules.

Reactions with Nucleophiles

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride readily reacts with a variety of nucleophiles, including alcohols, phenols, amines, and thiols, to form the corresponding thiocarbamates, thioureas, and dithiocarbamates.[4] These reactions are fundamental to its application in organic synthesis.

Sources

An In-Depth Technical Guide to N-(4-Bromophenyl)-N-methylthiocarbamoyl Chloride: Properties, Synthesis, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride, a key intermediate in synthetic organic chemistry. The document details the molecule's core physicochemical properties, outlines a robust synthetic protocol, explores its characteristic reactivity profile, and discusses its applications, particularly in the fields of agrochemical and pharmaceutical development. This guide is intended for researchers, chemists, and drug development professionals who utilize reactive intermediates to construct complex molecular architectures. We delve into the causality behind experimental choices, ensuring protocols are presented as self-validating systems grounded in established chemical principles.

Core Molecular Profile

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride is a bifunctional molecule featuring a reactive thiocarbamoyl chloride moiety and a brominated aromatic ring. This combination makes it a versatile building block. The thiocarbamoyl chloride group acts as an electrophilic handle for introducing the N-(4-bromophenyl)-N-methylthiocarbamoyl group, while the bromine atom provides a site for subsequent cross-coupling reactions, enabling further molecular diversification.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

| Molecular Weight | 264.57 g/mol | |

| Molecular Formula | C₈H₇BrClNS | |

| CAS Number | 10219-03-1 | |

| Melting Point | 101 °C | |

| MDL Number | MFCD03093776 |

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Structure of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride.

Synthesis and Mechanistic Considerations

The synthesis of thiocarbamoyl chlorides is most commonly achieved through the reaction of a secondary amine with thiophosgene (CSCl₂). This method is direct and efficient for producing a variety of thiocarbamoyl chlorides. The process involves the nucleophilic attack of the secondary amine, N-methyl-4-bromoaniline, on the electrophilic carbon of thiophosgene.

General Synthetic Workflow

The synthesis can be visualized as a straightforward two-step process involving reactant mixing followed by purification. The use of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: General workflow for the synthesis of thiocarbamoyl chlorides.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. Causality: The reaction is performed under anhydrous conditions and at a reduced temperature (0°C) to control the exothermic reaction between the amine and the highly reactive thiophosgene, minimizing the formation of side products. The use of dichloromethane (DCM) is preferred as it is a relatively inert solvent that effectively dissolves the reactants.

Materials:

-

N-methyl-4-bromoaniline

-

Thiophosgene (CSCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (or another non-nucleophilic base like triethylamine)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Hexane (for recrystallization)

Procedure:

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-4-bromoaniline (1.0 eq.) and pyridine (1.1 eq.) in anhydrous DCM.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature to 0°C. Rationale: This prevents thermal decomposition of the product and controls the reaction rate.

-

Addition of Thiophosgene: Dissolve thiophosgene (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the thiophosgene solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: Recrystallize the resulting crude solid from a suitable solvent system, such as DCM/hexane, to yield the pure N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride as a crystalline solid.

Chemical Reactivity and Applications

The synthetic utility of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride stems from the high electrophilicity of its thiocarbonyl carbon. This reactivity is due to the electron-withdrawing effects of both the chlorine atom and the nitrogen atom. It readily undergoes nucleophilic addition-elimination reactions with a variety of nucleophiles.

Key Reactions:

-

With Amines: Reacts with primary or secondary amines to form substituted thioureas.

-

With Alcohols/Phenols: Reacts with alcohols or phenols, typically in the presence of a base, to yield thiocarbamates.

-

With Thiols: Reacts with thiols to produce dithiocarbamates.

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze in the presence of water to N-methyl-4-bromoaniline, HCl, and carbonyl sulfide (COS). This necessitates handling under anhydrous conditions.

Caption: Reactivity of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride with nucleophiles.

Applications in Drug Discovery and Agrochemicals

The N-aryl thiourea and thiocarbamate scaffolds derived from this reagent are prevalent in biologically active molecules. The 4-bromophenyl group is particularly valuable in medicinal chemistry for several reasons:

-

It serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR).

-

The bromine atom can form halogen bonds, which can be a key interaction in ligand-protein binding.

-

Its lipophilic nature can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate.

Safety, Handling, and Storage

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride and related compounds are reactive and hazardous. Based on data from analogous carbamoyl and thiocarbamoyl chlorides, appropriate safety precautions are mandatory.

Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.

-

Water Reactive: Reacts violently with water, releasing toxic and corrosive gases (HCl).

-

Inhalation Hazard: May cause respiratory irritation if dust or vapors are inhaled.

Handling Protocols:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield.

-

Avoid generating dust.

-

Ensure an eyewash station and safety shower are immediately accessible.

-

Keep away from incompatible materials such as water, strong bases, alcohols, amines, and strong oxidizing agents.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Keep in a cool, dry, and well-ventilated area designated for corrosive materials.

-

Store away from moisture and sources of ignition.

First-Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride is a valuable and highly reactive synthetic intermediate. Its dual functionality allows for the straightforward introduction of the thiocarbamoyl moiety and provides a strategic position for further molecular elaboration via cross-coupling chemistry. A thorough understanding of its reactivity, coupled with strict adherence to safety and handling protocols, enables chemists to effectively leverage this reagent in the synthesis of novel compounds for pharmaceutical and agrochemical research.

References

- N-(4-BROMOPHENYL)-N-METHYLTHIOCARBAMOYL CHLORIDE. Local Pharma Guide.

- N-(4-BROMOPHENYL)-N-METHYLTHIOCARBAMOYL CHLORIDE | 10219-03-1. Chemicalbook.

- SAFETY D

- SAFETY D

- Safety D

- SAFETY D

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. PMC - NIH.

- N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride. Benchchem.

- N-ethylcarbamoyl chloride reactivity with nucleophiles. Benchchem.

- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed.

- N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride. ChemSrc.

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of N-(4-Bromophenyl)-N-methylthiocarbamoyl Chloride

Introduction: A Versatile Intermediate in Modern Synthesis

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride is a highly reactive organosulfur compound that serves as a pivotal intermediate in synthetic organic chemistry. Belonging to the thiocarbamoyl chloride class, its structure is characterized by a central thiocarbonyl group (C=S) bonded to a chlorine atom and a substituted secondary amine, specifically N-methyl-4-bromoaniline. This unique arrangement of functional groups imparts significant electrophilicity to the thiocarbonyl carbon, making it a valuable reagent for the construction of more complex molecular architectures.

This guide provides an in-depth exploration of the synthesis, physicochemical properties, reactivity, and applications of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride. It is designed for researchers, scientists, and drug development professionals who seek to leverage this compound's synthetic potential, particularly in the creation of novel thioureas, thiocarbamates, and other sulfur-containing heterocycles with potential pharmacological activity.[1][2] The presence of the 4-bromophenyl moiety is of particular strategic importance, offering a reactive handle for subsequent cross-coupling reactions, thereby expanding its synthetic utility.[3]

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. The key physicochemical data for N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 10219-03-1 | [4][5] |

| Molecular Formula | C₈H₇BrClNS | [4][5] |

| Molecular Weight | 264.57 g/mol | [4][5] |

| Melting Point | 101 °C | [4] |

| Appearance | Crystalline solid (typical for related compounds) | N/A |

| Synonyms | N-(4-bromophenyl)-N-methylcarbamothioyl chloride | [4] |

Synthesis and Mechanistic Considerations

The primary route for synthesizing N-substituted thiocarbamoyl chlorides involves the reaction of a corresponding secondary amine with thiophosgene (CSCl₂).[6][7][8] Thiophosgene is a potent electrophile, and its carbon atom is readily attacked by the nucleophilic nitrogen of the amine.

Causality of the Synthetic Route

The synthesis capitalizes on the high reactivity of thiophosgene. The reaction proceeds via a nucleophilic addition of the secondary amine, N-methyl-4-bromoaniline, to the thiocarbonyl carbon of thiophosgene. This is followed by the elimination of a molecule of hydrogen chloride (HCl), which is typically scavenged by a non-nucleophilic base like triethylamine or pyridine to drive the reaction to completion. The choice of an anhydrous aprotic solvent is crucial to prevent the hydrolysis of the highly reactive thiophosgene and the product.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for analogous compounds.

-

Preparation : To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methyl-4-bromoaniline (1.0 eq) and anhydrous dichloromethane (DCM).

-

Base Addition : Add triethylamine (1.1 eq) to the solution. Cool the mixture to 0°C in an ice-water bath.

-

Thiophosgene Addition : Dissolve thiophosgene (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the thiophosgene solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Work-up : Filter the reaction mixture to remove the precipitate. Wash the filtrate sequentially with cold 1N HCl, water, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride.

Reactivity and Applications

The synthetic utility of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride stems from the electrophilic nature of its thiocarbonyl carbon. It is an excellent precursor for creating thioureas, thiocarbamates, and dithiocarbamates through nucleophilic substitution, where the chloride ion serves as a good leaving group.[2]

Key Reaction Pathways

Caption: Major reaction pathways for the target compound.

Application in Drug Development and Advanced Synthesis

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[9] N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride provides a direct route to novel, highly substituted thioureas.

Furthermore, the 4-bromophenyl group is a versatile functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3] This allows for the introduction of various aryl or heteroaryl groups, enabling the construction of large, diverse libraries of compounds for high-throughput screening in drug discovery programs.

Experimental Protocol: Synthesis of a Thiourea Derivative

-

Preparation : Dissolve N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or DCM in a round-bottom flask.

-

Nucleophile Addition : Add the desired primary or secondary amine (1.0 eq) to the solution, followed by a base such as triethylamine (1.1 eq).

-

Reaction : Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.

-

Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the resulting crude solid by column chromatography on silica gel or recrystallization to obtain the target thiourea derivative.

Spectroscopic Characterization Profile

While a dedicated spectrum for this specific compound is not publicly available, its structure allows for the reliable prediction of its key spectroscopic features based on well-established principles and data from analogous structures.[9][10][11][12][13]

-

¹H NMR :

-

Aromatic Protons : Two doublets are expected in the aromatic region (~7.0-7.8 ppm). Due to the para-substitution, these will appear as two distinct signals, each integrating to 2H, with a characteristic ortho-coupling constant (J ≈ 8-9 Hz).

-

N-Methyl Protons : A singlet integrating to 3H is expected around 3.0-3.5 ppm. The exact shift can be influenced by the solvent and the electronic nature of the thiocarbonyl group.

-

-

¹³C NMR :

-

Thiocarbonyl Carbon (C=S) : A signal in the far downfield region, typically δ > 180 ppm, is characteristic of a thioamide or thiourea carbon.[9]

-

Aromatic Carbons : Four signals are expected in the aromatic region (δ ≈ 120-150 ppm). This includes the carbon bearing the bromine (C-Br), the carbon attached to the nitrogen (C-N), and the two sets of equivalent CH carbons.

-

N-Methyl Carbon : A signal for the methyl carbon is expected around δ 35-45 ppm.

-

-

Infrared (IR) Spectroscopy :

-

C=S Stretch : A strong absorption band is expected in the range of 1200-1350 cm⁻¹, characteristic of the thiocarbonyl group.

-

C-N Stretch : A band in the region of 1350-1450 cm⁻¹ corresponding to the C-N bond.

-

Aromatic C-H and C=C Stretches : Characteristic signals will appear above 3000 cm⁻¹ and between 1450-1600 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS) :

-

Molecular Ion (M⁺) : The mass spectrum will show a characteristic molecular ion peak cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). The most abundant peaks would be at m/z corresponding to [C₈H₇³⁵Cl⁷⁹BrNS]⁺ and [C₈H₇³⁵Cl⁸¹BrNS]⁺.

-

Fragmentation : Key fragmentation pathways would likely involve the loss of a chlorine radical (·Cl) or the entire thiocarbamoyl chloride moiety.

-

Safety and Handling

Thiocarbamoyl chlorides, as a class, are hazardous reagents that must be handled with appropriate precautions. They are analogs of highly reactive phosgene and thiophosgene.[7][8]

-

Hazards : Assumed to be corrosive, causing severe skin burns and eye damage.[14][15] It is likely a lachrymator (tear-inducing agent) and harmful if inhaled or swallowed.[7] It will react with water, potentially violently, to release corrosive HCl gas.[7][14]

-

Handling Precautions :

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from water, moisture, strong oxidizing agents, and strong bases.[14]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Conclusion

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride is a synthetically valuable and highly reactive intermediate. Its utility is defined by the electrophilic thiocarbonyl center, which enables straightforward access to diverse sulfur-containing molecules like thioureas and thiocarbamates. The integral 4-bromophenyl group further enhances its value, providing a site for late-stage functionalization via cross-coupling chemistry. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for researchers aiming to exploit its full potential in the fields of medicinal chemistry, materials science, and synthetic methodology development.

References

- N-(4-BROMOPHENYL)-N-METHYLTHIOCARBAMOYL CHLORIDE. Local Pharma Guide.

- A decade review of triphosgene and its applic

- Thiophosgene in Organic Synthesis.

- SAFETY D

- Thiophosgene - React with Water to Develop Carbon Disulfide. Tradeasia.

- SAFETY D

- SAFETY D

- Thiophosgene. Wikipedia.

- Thiophosgene: An overview. Tradeasia.

- SAFETY D

- N-(4-BROMOPHENYL)-N-METHYLTHIOCARBAMOYL CHLORIDE | 10219-03-1. ChemicalBook.

- SAFETY D

- A Comparative Guide to the Applications of N-Methyl-N-phenylthiocarbamoyl Chloride in Synthesis. Benchchem.

- Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}be. TÜBİTAK Academic Journals.

- (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide.

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.

- On-the-fly analysis of chloride and bromide in drug samples using NMR spectroscopy. PubMed.

- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube.

Sources

- 1. Thiophosgene: - An overview [moltuslab.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS NO. 10219-03-1 | N-(4-BROMOPHENYL)-N-METHYLTHIOCARBAMOYL CHLORIDE | C8H7BrClNS [localpharmaguide.com]

- 5. N-(4-BROMOPHENYL)-N-METHYLTHIOCARBAMOYL CHLORIDE | 10219-03-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]

- 8. Thiophosgene - Wikipedia [en.wikipedia.org]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. On-the-fly analysis of chloride and bromide in drug samples using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride

This guide provides a comprehensive overview of the synthesis of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride, a key intermediate in the development of various chemical entities. Designed for researchers, scientists, and drug development professionals, this document details the synthetic pathways, experimental protocols, and critical safety considerations.

Introduction and Strategic Overview

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride is a versatile bifunctional molecule featuring a reactive thiocarbamoyl chloride moiety and a brominated aromatic ring. This structure allows for subsequent modifications, making it a valuable building block in medicinal chemistry and materials science. The primary synthetic strategy involves a two-step process: the preparation of the secondary amine precursor, N-(4-bromophenyl)-N-methylamine, followed by its reaction with thiophosgene to yield the target compound.

This guide will elucidate the mechanistic underpinnings of each synthetic step, provide detailed, field-proven protocols, and emphasize the necessary safety precautions, particularly concerning the handling of the highly toxic reagent, thiophosgene.

Synthesis Pathway

The synthesis of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride is logically approached in two principal stages, as illustrated below.

An In-Depth Technical Guide to the Synthesis of N-(4-Bromophenyl)-N-methylthiocarbamoyl Chloride: Starting Materials and Methodologies

Introduction

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride is a key bifunctional synthetic intermediate. Its structure, featuring an electrophilic thiocarbamoyl chloride moiety and a brominated aromatic ring suitable for cross-coupling reactions, makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and materials science. The synthesis of this compound, while straightforward in principle, requires careful selection of starting materials and rigorous control over reaction conditions, particularly due to the involvement of highly reactive and hazardous reagents.

This technical guide provides a comprehensive analysis of the primary synthetic pathway to N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride. We will dissect the synthesis into its core strategic steps, evaluate the critical starting materials, and present detailed, field-proven protocols. The causality behind experimental choices, mechanistic underpinnings, and critical safety considerations are emphasized throughout to ensure both scientific integrity and practical applicability for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Planning

A logical deconstruction of the target molecule reveals a primary disconnection at the nitrogen-carbon bond of the thiocarbonyl group. This retrosynthetic approach identifies the two principal starting synthons: the secondary amine, N-(4-bromophenyl)-N-methylamine , and a C1 electrophilic thiocarbonyl source, which is classically **thiophosgene (CSCl₂) **.

Caption: Retrosynthetic analysis of the target compound.

This analysis establishes a clear two-stage synthetic strategy:

-

Formation of the key secondary amine intermediate.

-

Thiocarbonylation of the amine to yield the final product.

The overall forward synthesis workflow is visualized below.

Caption: Overall forward synthesis workflow.

Part 1: Synthesis of the Key Intermediate: N-(4-Bromophenyl)-N-methylamine

The synthesis of the N-methylated aniline intermediate is the foundational step. The choice of starting material and methylation method significantly impacts the overall efficiency, scalability, and purity profile of the synthesis. Two primary routes are considered.

Route A: N-Methylation of 4-Bromoaniline

This is the most direct and widely employed strategy, beginning with the commercially available and stable solid, 4-bromoaniline.[1][2][3] The challenge lies in achieving selective mono-methylation while avoiding the formation of the undesired dimethylated quaternary ammonium salt.

Causality and Method Selection: Direct alkylation with reagents like methyl iodide can be difficult to control.[4] Therefore, reductive amination offers a more robust and selective alternative. This method involves the in situ formation of an iminium ion from the aniline and an aldehyde (formaldehyde), which is then immediately reduced by a mild reducing agent to the secondary amine.

Experimental Protocol (Reductive Amination)

This protocol is adapted from established procedures for the N-methylation of anilines.[4]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-bromoaniline (1.0 eq.), tetrahydrofuran (THF) as the solvent, and paraformaldehyde (3.0-4.0 eq.).

-

Acidification: Slowly add glacial acetic acid (5.0-6.0 eq.) dropwise to the mixture at room temperature (23 °C). The acid catalyzes the formation of the intermediate iminium species.

-

Reduction: In portions, carefully add sodium cyanoborohydride (NaBH₃CN) (5.0-6.0 eq.). This reducing agent is selective for the iminium ion over the aldehyde, which is critical for preventing the reduction of formaldehyde.

-

Reaction: Heat the mixture to 50-60 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature and carefully quench by partitioning between a saturated aqueous sodium bicarbonate (NaHCO₃) solution and diethyl ether or ethyl acetate. The bicarbonate neutralizes the acetic acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent to ensure full recovery of the product.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure N-(4-bromophenyl)-N-methylamine.[5]

Route B: Electrophilic Bromination of N-Methylaniline

An alternative strategy involves brominating commercially available N-methylaniline. The N-methylamino group is a potent ortho-, para-directing group, meaning the reaction will yield a mixture of isomers. While the para-isomer is typically the major product, this route necessitates a purification step to remove the ortho-isomer, which can be challenging on a large scale.

Experimental Protocol (Bromination)

This protocol is based on a documented procedure for the para-bromination of N-methylaniline.[6]

-

Setup: In a flask protected from light and under an inert atmosphere, dissolve N-methylaniline (1.0 eq.) in glacial acetic acid.

-

Bromination: Cool the solution and add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise, ensuring the internal temperature does not exceed 40 °C. The acetic acid serves as a solvent and moderates the reactivity of the bromine.

-

Reaction: After the addition is complete, stir the mixture for 60-90 minutes.

-

Workup: Pour the reaction mixture into a beaker containing ice and water.

-

Neutralization & Extraction: Adjust the pH to approximately 10 by adding a sodium hydroxide (NaOH) solution. This deprotonates the anilinium species and precipitates the product. Extract the product into a suitable organic solvent like methylene chloride.

-

Purification: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. The resulting crude product must be purified, typically by chromatography or recrystallization, to isolate the desired N-methyl-4-bromo-aniline from its ortho-isomer.[6]

Comparative Analysis of Routes to the Amine Intermediate

| Feature | Route A: Methylation of 4-Bromoaniline | Route B: Bromination of N-Methylaniline |

| Starting Material | 4-Bromoaniline (Solid, stable) | N-Methylaniline (Liquid, air-sensitive) |

| Regioselectivity | Excellent; reaction occurs only at the N-atom. | Moderate to Good; yields a mixture of para- and ortho-isomers. |

| Key Challenge | Achieving selective mono-methylation. | Separation of constitutional isomers. |

| Purification | Chromatography to remove starting material and any over-methylated product. | More demanding chromatography or recrystallization to separate isomers. |

| Scalability | Generally more scalable due to higher selectivity. | Can be problematic due to isomer separation challenges. |

For its superior selectivity and more straightforward purification, Route A is the preferred method for preparing the N-(4-bromophenyl)-N-methylamine intermediate with high purity.

Part 2: The Thiocarbonylation Step

The conversion of the secondary amine intermediate to the final thiocarbamoyl chloride product is achieved using a suitable thiocarbonylating agent.

The Reagent of Choice: Thiophosgene (CSCl₂)

Thiophosgene is a highly reactive, electrophilic liquid that serves as the standard reagent for this transformation.[7][8] It is the sulfur analog of phosgene and reacts readily with nucleophiles like secondary amines.[9]

Properties of Thiophosgene:

-

Formula: CSCl₂[10]

-

Reactivity: The carbon atom is highly electrophilic due to the electron-withdrawing effects of the two chlorine atoms and the sulfur atom.[10]

-

Solubility: Soluble in polar organic solvents. Reacts with water and alcohols.[8]

Authoritative Insight & Safety Imperative: Thiophosgene is extremely toxic and lachrymatory .[9][10][11] All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. A neutralization bath (e.g., a solution of ammonia or sodium hydroxide) should be readily available to quench any spills and decontaminate glassware.[12] Inhalation can cause severe irritation to the respiratory system and delayed pulmonary edema.[9][10]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the secondary amine nitrogen attacks the electrophilic carbon of thiophosgene. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion and a proton to form the final product and HCl.

Caption: Mechanism of thiocarbamoyl chloride formation.

Experimental Protocol (Thiocarbonylation)

-

Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve N-(4-bromophenyl)-N-methylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in a dry, inert solvent (e.g., dichloromethane or THF). The base is crucial for scavenging the HCl byproduct, which would otherwise form a salt with the starting amine, rendering it unreactive.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of thiophosgene (1.0-1.1 eq.) in the same solvent to the dropping funnel and add it dropwise to the stirred amine solution over 30-60 minutes. Maintaining a low temperature is critical to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting amine.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash it sequentially with dilute HCl (to remove excess triethylamine), water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid, N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride, can be purified by recrystallization (e.g., from an ethanol/hexane mixture) to yield the final product.[13][14]

Part 3: Considerations for Alternative Thiocarbonyl Sources

The high toxicity of thiophosgene has prompted research into safer "thiocarbonyl transfer" reagents. While not as common for synthesizing thiocarbamoyl chlorides, awareness of these alternatives is essential for modern chemical synthesis.

-

1,1'-Thiocarbonyldiimidazole (TCDI): TCDI is a stable, crystalline solid that can be used to form thioureas and thiocarbamates. Its reaction with secondary amines can, under specific conditions, be intercepted to form thiocarbamoyl chlorides, though it is more commonly used to generate isothiocyanates from primary amines.[15]

-

Thionating Reagents: Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are powerful thionating agents typically used to convert carbonyls (ketones, amides) into thiocarbonyls.[16] Their application for the direct synthesis of thiocarbamoyl chlorides from amines is not a standard procedure and would require significant methodological development.

These alternatives, while promising for other transformations, have not displaced thiophosgene for the efficient and direct synthesis of thiocarbamoyl chlorides. Therefore, the mastery of handling thiophosgene safely remains a critical skill for accessing this class of compounds.

Conclusion

The synthesis of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride is most reliably achieved through a two-step sequence. The preferred pathway begins with the selective N-methylation of 4-bromoaniline via reductive amination to produce the key intermediate, N-(4-bromophenyl)-N-methylamine. This is followed by a carefully controlled thiocarbonylation reaction using thiophosgene in the presence of a base. While the reagents and conditions are well-established, this synthesis demands a high level of technical skill, particularly concerning the handling of the hazardous thiophosgene reagent. By following the detailed protocols and safety imperatives outlined in this guide, researchers can confidently and safely produce this versatile intermediate for applications in drug discovery and materials science.

References

-

PrepChem.com. Synthesis of N-methyl-4-bromo-aniline. Available from: [Link]

-

Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. Available from: [Link]

- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

Wikipedia. Thiophosgene. Available from: [Link]

-

TradeIndia. (2023). Thiophosgene - React with Water to Develop Carbon Disulfide. Available from: [Link]

-

ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Available from: [Link]

-

YouTube. (2021). Thiophosgene. Sulfur analogue of phosgene. ChemicalForce channel. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Available from: [Link]

-

Wikipedia. 4-Bromoaniline. Available from: [Link]

-

Organic Syntheses. Thiophosgene. Available from: [Link]

-

Ali, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4434. Available from: [Link]

-

PubChem. Benzenamine, 4-bromo-N-methyl-. National Center for Biotechnology Information. Available from: [Link]

-

HiMedia Laboratories. 4-Bromoaniline. Available from: [Link]

-

Jamir, L., et al. (2010). The thiocarbonyl 'S' is softer than thiolate 'S': A catalyst-free one-pot synthesis of isothiocyanates in water. Organic & Biomolecular Chemistry, 8(6), 1442-1449. Available from: [Link]

-

Grin, M. A., et al. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. International Journal of Molecular Sciences, 24(10), 8963. Available from: [Link]

-

PubChem. 4-Bromoaniline. National Center for Biotechnology Information. Available from: [Link]

-

Local Pharma Guide. N-(4-BROMOPHENYL)-N-METHYLTHIOCARBAMOYL CHLORIDE. Available from: [Link]

Sources

- 1. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

- 2. 4-Bromoaniline [himedialabs.com]

- 3. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzenamine, 4-bromo-N-methyl- | C7H8BrN | CID 2757052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiophosgene - Wikipedia [en.wikipedia.org]

- 9. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]

- 10. Thiophosgene: - An overview [moltuslab.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. m.youtube.com [m.youtube.com]

- 13. N-(4-BROMOPHENYL)-N-METHYLTHIOCARBAMOYL CHLORIDE | 10219-03-1 [chemicalbook.com]

- 14. CAS NO. 10219-03-1 | N-(4-BROMOPHENYL)-N-METHYLTHIOCARBAMOYL CHLORIDE | C8H7BrClNS [localpharmaguide.com]

- 15. researchgate.net [researchgate.net]

- 16. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Bromophenyl)-N-methylcarbamothioyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

N-(4-Bromophenyl)-N-methylcarbamothioyl chloride, a key synthetic intermediate, holds considerable potential in the landscape of modern medicinal chemistry. Its strategic importance lies in its role as a versatile electrophilic building block for the construction of a diverse array of sulfur and nitrogen-containing heterocyclic compounds. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and kinase inhibitory properties. This guide provides a comprehensive technical overview of its synthesis, chemical reactivity, and proven applications, offering field-proven insights for researchers engaged in the discovery and development of novel therapeutics. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Compound Profile and Physicochemical Properties

The subject of this guide is N-(4-Bromophenyl)-N-methylcarbamothioyl chloride. Adhering to the standards of the International Union of Pure and Applied Chemistry (IUPAC), its formal name is N-(4-bromophenyl)-N-methylcarbamothioyl chloride .

This compound is a solid at room temperature and possesses the key physicochemical properties summarized in the table below. These characteristics are fundamental for its handling, reaction setup, and purification.

| Property | Value | Source |

| IUPAC Name | N-(4-bromophenyl)-N-methylcarbamothioyl chloride | |

| CAS Number | 10219-03-1 | [1][2] |

| Molecular Formula | C₈H₇BrClNS | [1][2] |

| Molecular Weight | 264.57 g/mol | [1] |

| Melting Point | 101 °C | [1] |

| Boiling Point (Predicted) | 312.0 ± 44.0 °C | [1] |

| Density (Predicted) | 1.653 ± 0.06 g/cm³ | [1] |

Synthesis of N-(4-Bromophenyl)-N-methylcarbamothioyl chloride

The synthesis of N-(4-bromophenyl)-N-methylcarbamothioyl chloride is most effectively and commonly achieved through the reaction of the corresponding secondary amine, N-methyl-4-bromoaniline, with a thiophosgene equivalent. Thiophosgene (CSCl₂) itself is a highly toxic and volatile liquid, and its use requires stringent safety precautions. In many contemporary laboratory settings, a safer solid equivalent such as triphosgene is often preferred, which generates phosgene in situ. For the synthesis of thiocarbamoyl chlorides, thiophosgene remains a key reagent.

The underlying principle of this synthesis is the nucleophilic attack of the secondary amine on the electrophilic carbon atom of thiophosgene, followed by the elimination of a molecule of hydrogen chloride. The reaction is typically carried out in an inert aprotic solvent in the presence of a non-nucleophilic base to scavenge the HCl produced, driving the reaction to completion.

Sources

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride safety data sheet

An In-depth Technical Guide to the Safe Handling of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride

This guide provides a comprehensive overview of the safety protocols, hazard profile, and emergency procedures for N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride (CAS No. 10219-03-1). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory operations. The information herein is grounded in authoritative safety data sheets to promote a culture of safety and scientific integrity.

Chapter 1: Core Hazard Profile

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride is a corrosive solid that demands meticulous handling. Its primary danger lies in its reactivity, particularly with moisture, and its ability to cause severe chemical burns. Understanding its classification under the Globally Harmonized System (GHS) is the first step in establishing a safe handling protocol.

The compound is classified as follows:

-

Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[1]

-

Serious Eye Damage, Category 1 (H318): Causes serious eye damage.[1]

-

Corrosive to metals, Category 1 (H290): May be corrosive to metals.[1]

These classifications necessitate the use of stringent protective measures to prevent any direct contact with the substance.

Caption: GHS Hazard Profile for the compound.

Chapter 2: Exposure Prevention and Control

Proactive measures are paramount when working with corrosive materials. The following protocols are designed to create a multi-layered defense against accidental exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride is a certified chemical fume hood.[2][3]

-

Ventilation: All handling of the solid compound, including weighing and transferring, must occur within a fume hood to ensure adequate ventilation and prevent the inhalation of any dust particles.[1] The facility should also be equipped with easily accessible eyewash stations and safety showers.[3][4]

-

System Integrity: When possible, handle the product within a closed system to minimize the risk of release.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

A complete barrier between the researcher and the chemical is mandatory. The choice of PPE is dictated by the compound's corrosive nature.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[3][4]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent all skin exposure.[4] Contaminated work clothing should not be allowed out of the workplace.[3]

-

Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[4]

Caption: Standard workflow for safely handling the compound.

Protocols for Safe Handling and Storage

Causality behind these protocols is rooted in the chemical's reactivity profile, particularly its sensitivity to moisture.

Handling Protocol:

-

Preparation: Before handling, ensure all required engineering controls and PPE are in place.[3][4]

-

Dispensing: Avoid generating dust when handling the solid. Use appropriate tools (e.g., a spatula) for transfers.

-

Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[5]

Storage Protocol:

-

Container: Keep the container tightly closed to prevent contact with moisture.[1]

-

Environment: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[2][6] The compound is moisture-sensitive.[6]

-

Inert Atmosphere: For long-term storage, keeping the material under an inert gas is recommended to protect it from moisture.[1]

-

Segregation: Store away from incompatible materials such as strong bases, oxidizing agents, and especially water.[6]

Chapter 3: Emergency Response

In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm.

First-Aid Measures

Immediate medical attention is required for all exposure routes.[1]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1] If breathing is difficult or has stopped, provide artificial respiration.[4][7]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[1][4] Immediately call a POISON CENTER or doctor.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call a POISON CENTER or doctor.[1]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.[1] Ingestion causes severe swelling and damage to delicate tissues with a danger of perforation.[2][6] Call a physician or poison control center immediately.[7]

Accidental Release Measures

-

Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[2]

-

Prevent Contact: Avoid breathing dust and prevent any contact with the substance.

-

Containment: Sweep up the spilled solid material without creating dust and place it into a suitable, closed container for disposal. Do not allow the product to enter drains.

-

Spillage Absorption: Absorb any spillage to prevent material damage.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[6]

-

Unsuitable Extinguishing Media: Do NOT use water. The compound reacts violently with water.[4][6]

-

Specific Hazards: In a fire, hazardous decomposition products can be released, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide, and hydrogen chloride gas.[2][6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Chapter 4: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 10219-03-1 | [8] |

| Molecular Formula | C8H7BrClNS | [8][9] |

| Molecular Weight | 264.57 g/mol | [9] |

| Appearance | Solid | N/A |

| Melting Point | 101 °C | [8] |

Chapter 5: Stability and Reactivity

This compound is stable under recommended storage conditions but can react violently under specific circumstances.[1]

-

Reactivity: Decomposes in contact with water, liberating toxic gases.[1] It reacts violently with water.[4][6]

-

Conditions to Avoid: Exposure to moisture is the primary condition to avoid.[1][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and water.[1][6]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[2][6]

Caption: Reactivity and incompatibility profile.

Chapter 6: Toxicological Information

The toxicological properties of this specific compound have not been fully investigated.[2] However, based on its classification, the primary toxicological concern is its corrosive effect.

-

Acute Effects: The product is a corrosive material.[6] Contact will cause severe burns to the skin, eyes, and mucous membranes.[4][6] Inhalation may cause respiratory irritation, while ingestion can cause severe damage to the gastrointestinal tract, with a risk of perforation.[6]

Conclusion

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride is a valuable laboratory reagent that can be used safely when its hazards are understood and respected. Its corrosive nature and high reactivity with water are the most significant risks. Adherence to the engineering controls, personal protective equipment standards, and handling protocols detailed in this guide is essential for protecting the health and safety of all laboratory personnel. Always consult the most recent Safety Data Sheet before use and ensure emergency procedures are well-understood.

References

-

Local Pharma Guide. (n.d.). N-(4-BROMOPHENYL)-N-METHYLTHIOCARBAMOYL CHLORIDE. Retrieved from [Link]

-

Chembase. (2023, July 14). N-(4-BROMOPHENYL)-N-METHYLTHIOCARBAMOYL CHLORIDE. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. CAS NO. 10219-03-1 | N-(4-BROMOPHENYL)-N-METHYLTHIOCARBAMOYL CHLORIDE | C8H7BrClNS [localpharmaguide.com]

- 9. N-(4-BROMOPHENYL)-N-METHYLTHIOCARBAMOYL CHLORIDE | 10219-03-1 [chemicalbook.com]

An In-Depth Technical Guide to the Predicted Spectral Data of N-(4-Bromophenyl)-N-methylthiocarbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the predicted spectral data for N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride, a compound of interest in synthetic and medicinal chemistry. Given the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally related analogs to offer a robust, predictive characterization. This approach is designed to empower researchers in identifying and understanding this compound in various experimental contexts.

Introduction to N-(4-Bromophenyl)-N-methylthiocarbamoyl Chloride

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride belongs to the thiocarbamoyl chloride family of compounds. These molecules are characterized by a thiocarbonyl group flanked by a nitrogen atom and a chlorine atom, making them valuable electrophilic reagents in organic synthesis.[1][2] The presence of the N-(4-bromophenyl)-N-methyl moiety introduces specific electronic and steric properties that can influence the compound's reactivity and the pharmacological profiles of its derivatives. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in any research and development setting.

The general structure of thiocarbamoyl chlorides positions them as versatile intermediates. For instance, they are key reagents in the synthesis of arylthiols via the Newman-Kwart rearrangement and are precursors to a variety of sulfur-containing heterocycles and thiocarbamates.[1][2]

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Typical Acquisition): A standard ¹H NMR spectrum would be acquired by dissolving a sample of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would typically be recorded on a 400 MHz or 500 MHz spectrometer.

Predicted Spectral Data:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 3.5 - 3.7 | Singlet | 3H | N-CH₃ |

| 2 | ~ 7.4 - 7.6 | Doublet | 2H | Ar-H (ortho to N) |

| 3 | ~ 7.6 - 7.8 | Doublet | 2H | Ar-H (meta to N) |

Causality and Interpretation:

The predicted ¹H NMR spectrum is anticipated to show three distinct signals. The N-methyl protons are expected to appear as a singlet in the upfield region, likely between 3.5 and 3.7 ppm. This chemical shift is influenced by the electron-withdrawing nature of the thiocarbonyl chloride group.

The aromatic protons of the 4-bromophenyl ring will exhibit a characteristic AA'BB' system, which simplifies to two doublets due to the para-substitution. The protons ortho to the nitrogen atom (adjacent to the carbon bearing the nitrogen) are predicted to be slightly upfield compared to the protons meta to the nitrogen (adjacent to the bromine atom). This is due to the interplay of the electron-donating effect of the nitrogen lone pair and the electron-withdrawing effect of the bromine and the thiocarbamoyl chloride group. The coupling constant between these adjacent aromatic protons is expected to be in the range of 8-9 Hz, which is typical for ortho-coupling in benzene derivatives.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Typical Acquisition): A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence would be employed to simplify the spectrum to a series of singlets, each representing a unique carbon environment.

Predicted Spectral Data:

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 45 - 50 | N-CH₃ |

| 2 | ~ 120 - 125 | Ar-C (C-Br) |

| 3 | ~ 128 - 132 | Ar-CH (ortho to N) |

| 4 | ~ 132 - 136 | Ar-CH (meta to N) |

| 5 | ~ 140 - 145 | Ar-C (C-N) |

| 6 | ~ 165 - 175 | C=S |

Causality and Interpretation:

The ¹³C NMR spectrum is predicted to display six distinct signals. The N-methyl carbon will appear in the aliphatic region, estimated to be between 45 and 50 ppm. The aromatic region will show four signals. The carbon atom bonded to the bromine (C-Br) is expected to be the most shielded of the aromatic carbons due to the heavy atom effect of bromine, appearing around 120-125 ppm. The two sets of aromatic CH carbons will have distinct chemical shifts, with the carbons meta to the nitrogen likely being slightly more deshielded. The quaternary carbon attached to the nitrogen (C-N) will be further downfield.

The most deshielded carbon is predicted to be the thiocarbonyl carbon (C=S), appearing in the range of 165-175 ppm. This significant downfield shift is characteristic of thiocarbonyl groups due to the lower electronegativity of sulfur compared to oxygen and the paramagnetic contribution to the shielding tensor.

Predicted Mass Spectrometry (MS)

Experimental Protocol (Typical Acquisition): A mass spectrum would typically be obtained using an electron ionization (EI) source. The sample would be introduced into the mass spectrometer, ionized by a high-energy electron beam, and the resulting fragments separated based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pattern:

The molecular ion peak [M]⁺ for N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride (C₈H₇BrClNS) would be observed at m/z 263 and 265, with an approximate 1:1 ratio, which is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). A smaller [M+2]⁺ peak at m/z 267 would also be present due to the ³⁷Cl isotope.

Key Predicted Fragments:

| m/z | Proposed Fragment |

| 228 | [M - Cl]⁺ |

| 184, 186 | [M - C(S)Cl]⁺, corresponding to [C₇H₇BrN]⁺ |

| 155, 157 | [BrC₆H₄]⁺ |

| 128 | [M - Br - C(S)Cl]⁺, corresponding to [C₇H₇N]⁺ |

| 76 | [C₆H₄]⁺ |

Causality and Interpretation:

The fragmentation of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride under EI conditions is expected to proceed through several key pathways. A primary fragmentation would be the loss of a chlorine radical to form the [M - Cl]⁺ ion at m/z 228. Another significant fragmentation pathway would involve the cleavage of the N-C(S) bond, leading to the formation of the N-(4-bromophenyl)-N-methylaminyl radical cation at m/z 184 and 186. Further fragmentation could involve the loss of the entire thiocarbamoyl chloride moiety. The presence of the bromine atom will be a strong indicator in the mass spectrum due to its characteristic isotopic pattern.

Visualization of Proposed Fragmentation:

Caption: Proposed mass fragmentation pathway for N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride.

Predicted Infrared (IR) Spectroscopy

Experimental Protocol (Typical Acquisition): An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a KBr plate or as a solid dispersion in a KBr pellet.

Predicted Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch (N-CH₃) | Medium |

| 1600 - 1450 | Aromatic C=C skeletal vibrations | Strong |

| 1300 - 1200 | C=S stretch (thiocarbonyl) | Strong |

| 1250 - 1150 | Aromatic C-N stretch | Medium |

| 850 - 800 | para-disubstituted benzene C-H out-of-plane bend | Strong |

| 800 - 600 | C-Cl stretch | Strong |

| 600 - 500 | C-Br stretch | Medium |

Causality and Interpretation:

The IR spectrum will provide valuable information about the functional groups present in the molecule. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. A series of strong bands in the 1600-1450 cm⁻¹ region will be characteristic of the aromatic ring's carbon-carbon double bond stretching.

A key absorption band will be the C=S stretch of the thiocarbonyl group, which is predicted to be strong and appear in the 1300-1200 cm⁻¹ region. The C-N stretching vibration of the aromatic amine will also be present. The para-substitution pattern of the benzene ring will give rise to a strong out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region. Finally, the carbon-halogen stretches for C-Cl and C-Br are expected in the lower frequency region of the spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectral analysis of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride. By leveraging established spectroscopic principles and data from analogous compounds, researchers can gain valuable insights into the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data for this molecule. This information serves as a critical tool for the identification, characterization, and purity assessment of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride in various research and development applications.

References

- Cremlyn, R. J. An Introduction to Organosulfur Chemistry. John Wiley and Sons: Chichester, 1996.

- Newman, M. S.; Hetzel, F. W. Thiophenols from Phenols: 2-Naphthalenethiol. Org. Synth.1971, 51, 139.

- Saeed, S.; Rashid, N.; Bhatti, M. H. Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Turk J Chem2010, 34, 761-770.

-

NIST Chemistry WebBook. [Link]

Sources

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride solubility

An In-Depth Technical Guide to the Solubility of N-(4-Bromophenyl)-N-methylthiocarbamoyl Chloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride (CAS No: 10219-03-1) is a halogenated aromatic thiocarbamoyl chloride with potential applications in organic synthesis and medicinal chemistry.[1][2] A thorough understanding of its solubility is paramount for its effective use in these fields, as solubility fundamentally impacts reaction kinetics, bioavailability, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. We delve into the critical distinction between kinetic and thermodynamic solubility, offer detailed, field-proven protocols for their measurement, and provide a framework for data interpretation and presentation. While specific experimental solubility data for N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride is not extensively published, this guide equips researchers with the necessary tools to generate reliable and reproducible solubility profiles.

Introduction to N-(4-Bromophenyl)-N-methylthiocarbamoyl Chloride and the Imperative of Solubility

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride, with the molecular formula C8H7BrClNS, is a reactive compound that serves as a potential building block in the synthesis of more complex molecules.[1][2] Like other thiocarbamoyl chlorides, it is an electrophile, making it useful for introducing the N-(4-Bromophenyl)-N-methylthiocarbamoyl moiety into various structures.[3]

In the realm of drug discovery and development, solubility is a critical physicochemical property that influences a compound's journey from the laboratory to clinical application.[4] Poor aqueous solubility can lead to a host of challenges, including:

-

Unreliable in vitro assay results: Precipitation of the compound in assay media can mask its true activity.[4][5]

-

Poor absorption and bioavailability: For a drug to be effective, it must first dissolve in physiological fluids.[4][6]

-

Difficulties in formulation: Developing a stable and effective dosage form for a poorly soluble compound is a significant hurdle.[4]

Therefore, a comprehensive understanding and accurate measurement of the solubility of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride are essential for any research or development program involving this compound.

The Duality of Solubility: Kinetic vs. Thermodynamic

The term "solubility" can be misleading if not properly defined. In the context of drug discovery and development, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[7][8]

Kinetic Solubility

Kinetic solubility is a high-throughput measurement typically used in the early stages of drug discovery for screening large numbers of compounds.[5][8] It measures the concentration of a compound at which it precipitates out of a solution when added from a concentrated organic stock solution (usually dimethyl sulfoxide, DMSO).[4][6]

-

Relevance: Provides a rapid assessment of a compound's "friendliness" for in vitro assays.[5][8]

-

Caveat: Kinetic solubility measurements can often overestimate the true solubility because the compound may precipitate as an amorphous solid or a metastable crystalline form, which are generally more soluble than the most stable crystalline form.[7][9]

Thermodynamic Solubility

Thermodynamic solubility, often referred to as "equilibrium solubility," is the concentration of a compound in a saturated solution when it is in equilibrium with its most stable solid form.[4][6] This is considered the "true" solubility of the compound.

-

Relevance: Essential for understanding a compound's potential for oral absorption and for formulation development.[5][6]

-

Methodology: Typically determined using the shake-flask method, which involves longer incubation times to ensure equilibrium is reached.[5][10]

The choice of which solubility to measure depends on the stage of the research or development process. Early-stage discovery efforts may rely on kinetic solubility for rapid screening, while later-stage preclinical development necessitates accurate thermodynamic solubility data.[6]

Predicted Solubility Profile of N-(4-Bromophenyl)-N-methylthiocarbamoyl Chloride

Structurally, it is a relatively nonpolar molecule containing a bromophenyl group. The presence of the halogen and the aromatic ring suggests that it will be poorly soluble in aqueous media. However, it is expected to be soluble in a range of organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers (e.g., PBS) | Poorly Soluble | The hydrophobic nature of the bromophenyl group will limit its interaction with water. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Likely Soluble | These solvents can solvate both the polar and nonpolar regions of the molecule. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Likely Soluble | Similar thiocarbamoyl chlorides show good solubility in these solvents.[11][12] |

| Ethers (e.g., Tetrahydrofuran, Diethyl Ether) | Likely Soluble | Tetrahydrofuran is a good solvent for many organic compounds.[13] |

| Alcohols (e.g., Methanol, Ethanol) | Moderately Soluble to Soluble | The polarity of alcohols may allow for some solubility. |

Disclaimer: This table represents a predicted solubility profile based on chemical structure and data from analogous compounds. Experimental verification is essential.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride.

Kinetic Solubility Assay

This protocol is designed for a high-throughput assessment of solubility in an aqueous buffer, which is relevant for early-stage in vitro testing.

Workflow for Kinetic Solubility Determination

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride in 100% DMSO.

-

Assay Plate Preparation: In a 96-well plate, add the appropriate volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it at room temperature for 2 hours.

-

Separation of Undissolved Compound: Use a filter plate to separate the dissolved compound from any precipitate. Alternatively, centrifuge the plate at high speed and collect the supernatant.

-

Analysis: Analyze the concentration of the compound in the filtrate or supernatant using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy. A standard curve should be prepared to ensure accurate quantification.

Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[10]

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the thermodynamic solubility assay.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and some solid remains.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, buffer, or organic solvent) to the vial.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.

-